molecular formula C10H12N4O B13114745 2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one CAS No. 753422-57-0

2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one

Cat. No.: B13114745
CAS No.: 753422-57-0
M. Wt: 204.23 g/mol
InChI Key: PRYPFZDZHPVEEB-UHFFFAOYSA-N
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Description

2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with amino, ethyl, and methyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form the desired pyridopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit various kinases makes it a valuable compound for therapeutic research, particularly in the development of targeted cancer therapies .

Biological Activity

2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

The molecular formula of this compound is C9H10N4OC_9H_{10}N_4O, with a molecular weight of approximately 178.20 g/mol. It exhibits properties typical of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC9H10N4O
Molecular Weight178.20 g/mol
Density1.68 g/cm³
Boiling Point403.1 °C at 760 mmHg
Flash Point197.6 °C

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrimidine derivatives. Recent studies have highlighted various synthetic routes that yield this compound with high purity and yield.

Antitumor Activity

Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with specific substitutions at the N8 position have shown enhanced inhibitory effects against various cancer cell lines. In a study by Queener et al., it was noted that compounds bearing an ethyl group at N8 exhibited four-fold better activity compared to their methylated counterparts against tyrosine kinases involved in tumor growth and angiogenesis .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of several tyrosine kinases, including those involved in the signaling pathways of cancer cells. For example, it was found to inhibit the platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr), which are critical in tumor progression . The IC50 values for these inhibitions were reported to be in the low nanomolar range, indicating potent activity.

Case Studies

  • Inhibition of EGFR Kinase : In a study evaluating various pyrido[2,3-d]pyrimidines for their EGFR kinase inhibition, compound B1 derived from this class demonstrated an IC50 value of 13 nM against the kinase, highlighting its potential as an antitumor agent .
  • Cytotoxicity Against Cancer Cell Lines : A series of experiments tested the cytotoxicity of this compound against several human cancer cell lines (MCF-7 and HCT116). Results indicated that modifications at specific positions significantly affected cytotoxicity; for example, maintaining an arylsulfonyl group at C6 was essential for retaining biological activity .

Properties

CAS No.

753422-57-0

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N4O/c1-3-14-5-6(2)4-7-8(14)12-10(11)13-9(7)15/h4-5H,3H2,1-2H3,(H2,11,13,15)

InChI Key

PRYPFZDZHPVEEB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C2C1=NC(=NC2=O)N)C

Origin of Product

United States

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